molecular formula C10H18O6 B12095574 Butanedioic acid, 2,3-dimethoxy-, diethyl ester

Butanedioic acid, 2,3-dimethoxy-, diethyl ester

Cat. No.: B12095574
M. Wt: 234.25 g/mol
InChI Key: GBLRBXULFQVLRG-UHFFFAOYSA-N
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Description

3-diMethoxysuccinate is an organic compound with the molecular formula C10H18O6. It is a derivative of succinic acid, where two methoxy groups are attached to the succinate backbone. This compound is known for its applications in various fields, including chemistry, biology, and industry.

Properties

Molecular Formula

C10H18O6

Molecular Weight

234.25 g/mol

IUPAC Name

diethyl 2,3-dimethoxybutanedioate

InChI

InChI=1S/C10H18O6/c1-5-15-9(11)7(13-3)8(14-4)10(12)16-6-2/h7-8H,5-6H2,1-4H3

InChI Key

GBLRBXULFQVLRG-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C(C(=O)OCC)OC)OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

3-diMethoxysuccinate can be synthesized from L(+)-Diethyl L-tartrate and dimethyl sulfate. The reaction involves the esterification of succinic acid to form dimethyl succinate, followed by further chemical modifications to introduce the methoxy groups .

Industrial Production Methods

The industrial production of 3-diMethoxysuccinate typically involves a two-step process: esterification and hydrogenation. In the esterification step, maleic anhydride reacts with methanol in the presence of a solid acid catalyst to form dimethyl maleate. This is followed by hydrogenation in a fixed bed reactor to produce 3-diMethoxysuccinate .

Chemical Reactions Analysis

Types of Reactions

3-diMethoxysuccinate undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert it into alcohols or other reduced forms.

    Substitution: Methoxy groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens or nucleophiles can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols.

Scientific Research Applications

3-diMethoxysuccinate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 3-diMethoxysuccinate involves its interaction with specific molecular targets and pathways. It can act as a substrate for enzymatic reactions, leading to the formation of biologically active metabolites. These metabolites can then interact with cellular components, influencing various biochemical pathways .

Comparison with Similar Compounds

Similar Compounds

    Dimethyl succinate: A simpler ester of succinic acid without methoxy groups.

    Diethyl succinate: Another ester of succinic acid with ethyl groups instead of methoxy groups.

    Methyl succinate: A monoester of succinic acid with a single methoxy group.

Uniqueness

3-diMethoxysuccinate is unique due to the presence of two methoxy groups, which impart distinct chemical and physical properties. These properties make it suitable for specific applications that other similar compounds may not be able to fulfill .

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